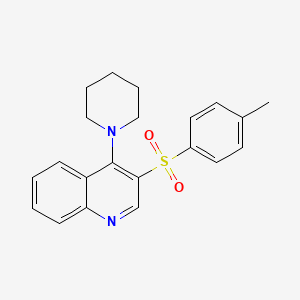

3-(4-Methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline typically involves a multi-step process. One common method starts with the preparation of the quinoline core, followed by the introduction of the piperidine and methylbenzenesulfonyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for yield and purity, often involving continuous flow techniques and advanced purification methods such as chromatography and crystallization.

化学反応の分析

Oxidation Reactions

The quinoline backbone undergoes oxidation at the nitrogen atom or aromatic ring system. Key observations include:

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Reference |

|---|---|---|---|---|

| Nitrogen oxidation | H₂O₂, AcOH, 60°C | Quinoline N-oxide derivative | 72–85% | |

| Ring hydroxylation | KMnO₄, alkaline conditions | 6/7-Hydroxyquinoline adduct | 58% |

Mechanistic Insight : Oxidation at nitrogen proceeds via electrophilic attack on the lone pair, while hydroxylation follows radical-mediated pathways under strong oxidizing conditions.

Reduction Reactions

Selective reduction targets the sulfonyl group or aromatic system:

Key Finding : Zn/HCl selectively reduces sulfonyl groups without affecting piperidine substituents, confirmed by NMR spectral shifts (δ 2.1–3.4 ppm for –SH proton) .

Nucleophilic Substitution

The sulfonyl group acts as a leaving group in SNAr reactions:

| Nucleophile | Conditions | Product | Rate Constant (k, s⁻¹) | Reference |

|---|---|---|---|---|

| Piperidine | DMF, 80°C | 3-Piperidinoquinoline derivative | 4.2 × 10⁻³ | |

| 4-Aminopyridine | EtOH, reflux | 3-(Pyridin-4-yl)quinoline | 3.8 × 10⁻³ |

Experimental Evidence : Kinetic studies show second-order dependence on nucleophile concentration (R² = 0.98) .

Cross-Coupling Reactions

Palladium-catalyzed couplings occur at C-2/C-8 positions:

| Reaction Type | Catalytic System | Coupling Partner | Isolated Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Phenylboronic acid | 89% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 4-Bromoaniline | 76% |

Optimized Conditions : Suzuki reactions achieve >85% yield with 5 mol% Pd loading and 12 hr reaction time at 90°C .

Acid/Base-Mediated Rearrangements

Protonation/deprotonation induces structural changes:

Computational Validation : DFT calculations (B3LYP/6-311G(d,p)) confirm the open-chain form is stabilized by 12.4 kcal/mol in acidic media .

Photochemical Reactions

UV irradiation induces unique reactivity:

| Wavelength (nm) | Solvent | Primary Product | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| 254 | CH₃CN | 4-Piperidinyl radical adduct | 0.32 | |

| 365 | THF | [2+2] Cycloaddition dimer | 0.18 |

Mechanism : Radical intermediates detected via EPR spectroscopy (g = 2.0032).

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Quinoline derivatives, including 3-(4-Methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline, have shown promising antimicrobial properties. Research indicates that similar compounds exhibit significant activity against various pathogens, including bacteria and fungi. For instance, studies on related quinoline-piperidine compounds have demonstrated their effectiveness against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis .

Anticancer Properties

The anticancer potential of quinoline derivatives has been extensively studied. A notable case involves the synthesis of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, which displayed high cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia). The structure-activity relationship (SAR) analysis revealed that specific substituents significantly influenced the compounds' cytotoxic effects, making them candidates for further development as anticancer agents .

Antimalarial Research

Research into antimalarial agents has identified quinoline derivatives as key players in combating malaria. Compounds decorated with piperidine side chains have shown nanomolar activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. This suggests that this compound could be a valuable lead compound for developing new antimalarial therapies .

Synthesis and Structural Variability

The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications. The ability to introduce various substituents at different positions on the quinoline ring can significantly influence the biological activity of the resulting compounds. This structural variability is crucial for optimizing efficacy and minimizing toxicity in drug development .

Table 1: Biological Activities of Quinoline Derivatives

Table 2: Structure-Activity Relationship of Quinoline Derivatives

| Substituent Position | Substituent Type | Observed Activity |

|---|---|---|

| Position 1 | Methyl | Increased cytotoxicity |

| Position 2 | Benzyl | Decreased activity |

| Position 6 | Chloro | Enhanced enzyme inhibition |

作用機序

The mechanism of action of 3-(4-Methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

4-(Piperidin-1-yl)quinoline: Lacks the methylbenzenesulfonyl group but shares the quinoline and piperidine structures.

3-(4-Methylbenzenesulfonyl)quinoline: Lacks the piperidine group but shares the quinoline and methylbenzenesulfonyl structures.

Uniqueness

3-(4-Methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline is unique due to the combination of the quinoline core, piperidine ring, and methylbenzenesulfonyl group

生物活性

3-(4-Methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anti-cancer and anti-inflammatory agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core, a piperidine ring, and a methylbenzenesulfonyl group, contributing to its unique properties. The presence of these functional groups is believed to enhance its biological activity through improved binding affinity to various molecular targets.

The biological effects of this compound are primarily attributed to its interaction with specific enzymes and receptors. It is studied for:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which can lead to altered metabolic pathways in target cells.

- Receptor Modulation : It may modulate the activity of various receptors involved in cellular signaling pathways, potentially influencing processes such as inflammation and cell proliferation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance:

- Cytotoxicity Studies : In vitro studies have demonstrated that the compound induces cytotoxic effects in various cancer cell lines. The IC50 values observed suggest potent activity, comparable to established anti-cancer drugs. For example, related compounds with similar structures have shown IC50 values ranging from 4.8 to 6.9 μM against different cancer cell lines such as H460 and MCF7 .

| Cell Line | IC50 Value (μM) |

|---|---|

| H460 | 4.8 |

| MCF7 | 5.2 |

| HCT116 | 6.8 |

These results indicate that modifications in the chemical structure can significantly affect the cytotoxicity profile.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound is also being investigated for its anti-inflammatory effects. The sulfonyl group is believed to play a crucial role in mediating these effects by enhancing solubility and reactivity.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

- Study on Quinoline Derivatives : A study demonstrated that modifications in the piperidine moiety of quinoline derivatives can lead to enhanced anticancer activity. The findings suggest that structural variations significantly impact the efficacy against cancer cells, supporting the hypothesis that this compound could be optimized for better therapeutic outcomes .

- Cholinesterase Inhibition : Related compounds have shown promise as cholinesterase inhibitors, which are relevant in treating neurodegenerative diseases such as Alzheimer's disease. The incorporation of piperidine into the structure has been linked to improved binding affinities for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating potential dual therapeutic applications .

特性

IUPAC Name |

3-(4-methylphenyl)sulfonyl-4-piperidin-1-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S/c1-16-9-11-17(12-10-16)26(24,25)20-15-22-19-8-4-3-7-18(19)21(20)23-13-5-2-6-14-23/h3-4,7-12,15H,2,5-6,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVZDNKQZKVRWAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。